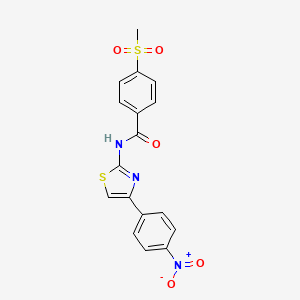

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5Cl2NO4S. It has a molecular weight of 270.09 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5Cl2NO4S/c1-4-2-6 (10 (11)12)5 (8)3-7 (4)15 (9,13)14/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions of this compound are likely to involve electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 270.09 .Mecanismo De Acción

Target of Action

Like many sulfonyl chloride compounds, it is likely to react with amines, alcohols, and other nucleophiles in biochemical systems .

Mode of Action

The compound’s mode of action involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s reactivity suggests it could participate in various biochemical reactions, potentially altering the function of proteins or other biomolecules it interacts with .

Pharmacokinetics

Given its chemical structure, it is likely to have low water solubility, which could impact its bioavailability .

Result of Action

Due to its reactivity, it could potentially modify biomolecules, leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, the rate of its reactions with nucleophiles could be influenced by the pH of the environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride in lab experiments is its ability to introduce sulfonic acid groups into organic molecules. This can alter the physical and chemical properties of the molecules, allowing researchers to study their behavior in different environments. However, one of the limitations of using this compound is its toxicity, which can pose a risk to researchers who handle it.

Direcciones Futuras

There are several future directions for the use of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride in scientific research. One potential direction is the development of new synthetic methods that use this compound as a reagent. Another direction is the study of the physical and chemical properties of organic molecules that have been modified with sulfonic acid groups using this compound. Additionally, the toxicity of this compound could be studied in more detail to develop safer handling procedures.

Métodos De Síntesis

The synthesis of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride involves the reaction of 4-chloro-2-methyl-5-nitrobenzenesulfonic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or pyridine. The resulting product is a white crystalline solid with a melting point of 120-123°C.

Aplicaciones Científicas De Investigación

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is widely used in scientific research as a sulfonating agent. It is used to introduce sulfonic acid groups into organic molecules, which can alter the physical and chemical properties of the molecules. This compound is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

4-chloro-2-methyl-5-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABZCNCBFPIBSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2911366.png)

![4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine](/img/structure/B2911367.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)

![N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2911373.png)

![9-(4-bromophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911382.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid](/img/structure/B2911386.png)